molecular formula C11H14ClNO B13126133 (S)-6-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

(S)-6-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B13126133
M. Wt: 211.69 g/mol
InChI Key: URIRDGOZQIDWRK-JTQLQIEISA-N
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Description

(S)-6-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound that belongs to the class of tetrahydronaphthalenes. This compound is characterized by the presence of a chlorine atom at the 6th position, a methoxy group at the 7th position, and an amine group at the 1st position of the tetrahydronaphthalene ring system. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves several steps:

    Starting Material: The synthesis begins with a suitable naphthalene derivative.

    Chlorination: The naphthalene derivative undergoes chlorination to introduce the chlorine atom at the 6th position.

    Reduction: The naphthalene ring is then reduced to form the tetrahydronaphthalene structure.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-6-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can further reduce the compound to simpler amine derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products

The major products formed from these reactions include naphthoquinone derivatives, reduced amine derivatives, and substituted tetrahydronaphthalene compounds.

Scientific Research Applications

(S)-6-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-6-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the (S)-configuration and hydrochloride form.

    7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the chlorine atom at the 6th position.

    6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the methoxy group at the 7th position.

Uniqueness

(S)-6-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to its specific stereochemistry (S)-configuration, which can influence its biological activity and interactions. The presence of both chlorine and methoxy groups also contributes to its distinct chemical properties and reactivity.

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

(1S)-6-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H14ClNO/c1-14-11-6-8-7(5-9(11)12)3-2-4-10(8)13/h5-6,10H,2-4,13H2,1H3/t10-/m0/s1

InChI Key

URIRDGOZQIDWRK-JTQLQIEISA-N

Isomeric SMILES

COC1=C(C=C2CCC[C@@H](C2=C1)N)Cl

Canonical SMILES

COC1=C(C=C2CCCC(C2=C1)N)Cl

Origin of Product

United States

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